molecular formula C26H45NO6S B136092 Taurohyodeoxycholic acid CAS No. 2958-04-5

Taurohyodeoxycholic acid

Katalognummer B136092
CAS-Nummer: 2958-04-5
Molekulargewicht: 499.7 g/mol
InChI-Schlüssel: HMXPOCDLAFAFNT-BHYUGXBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taurohyodeoxycholic acid is a bile acid taurine conjugate . It is a conjugate acid of a taurohyodeoxycholate . It is the tauroconjugated form of Hyodeoxycholic acid (HDCA), a dihydroxylated natural bile acid . Taurohyodeoxycholic acid can induce a biliary phospholipid secretion and suggests a hepatoprotective potential . It also can promote gallstone dissolution .


Synthesis Analysis

Large-scale production of TUDCA containing products has been achieved by balancing the bidirectional reactions through optimizing fermentation process of the engineered E. coli in fermenters . The fermentation medium was firstly optimized based on M9 medium using response surface methodology, leading to a glycerol and yeast extract modified M9-GY medium benefits for both cell growth and product conversion efficiency .


Molecular Structure Analysis

The molecular formula of Taurohyodeoxycholic acid is C26H45NO6S . The molecular weight is 499.7 g/mol . The IUPAC name is 2- [ [ (4 R )-4- [ (3 R ,5 R ,6 S ,8 S ,9 S ,10 R ,13 R ,14 S ,17 R )-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid .


Chemical Reactions Analysis

TUDCA has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . The mechanisms underlying this cytoprotective activity have been mainly attributed to alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR), which contributed to naming TUDCA as a chemical chaperone .


Physical And Chemical Properties Analysis

Taurohyodeoxycholic acid has a molecular formula of C26H45NO6S and a molecular weight of 499.7 g/mol .

Wissenschaftliche Forschungsanwendungen

Taurohyodeoxycholic Acid: Scientific Research Applications

Cholesterol Gallstone Dissolution: Taurohyodeoxycholic acid has been studied for its potential to dissolve cholesterol gallstones. Research suggests that this hydrophilic bile acid can effect partial dissolution of cholesterol gallstones in animal models, providing a non-surgical option for gallstone treatment .

Neurodegenerative Diseases: This bile acid has shown anti-apoptotic and neuroprotective activities, suggesting its therapeutic use as a disease-modifier in neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may help in reducing neuronal loss and improving survival pathways .

Biliary Composition Analysis: Studies have utilized taurohyodeoxycholic acid to understand its effects on biliary composition, which is crucial for diagnosing and treating various liver diseases .

Inflammatory Diseases: Taurohyodeoxycholic acid is being investigated for its therapeutic applications against inflammatory diseases. It has shown promise in both mouse models and human studies .

Neurological Disease Characterization: Preclinical studies have provided data supporting the use of taurohyodeoxycholic acid in neurological diseases characterized by apoptosis-induced neuronal loss. It inhibits proteins involved in apoptosis and upregulates cell survival pathways .

Traumatic Brain Injury (TBI): There is potential for taurohyodeoxycholic acid to offer neuroprotection in traumatic brain injury patients within the neurocritical care setting, based on preclinical studies describing its neuroprotective and systemic effects .

Anti-Neuroinflammation: Research indicates that taurohyodeoxycholic acid is neuroprotective in neurological diseases through anti-neuroinflammation, which involves TGR5-mediated signaling—a bile acid receptor known for alleviating liver ischemia/reperfusion-related inflammation .

Cholestatic Liver Diseases: It is synthesized in hepatocytes and is FDA-approved in the United States for the treatment of certain cholestatic liver diseases, highlighting its medical significance .

Effect of taurohyodeoxycholic acid on bile Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases The Effects of Taurocholic Acid on Biliary Composition Tauroursodeoxycholic Acid Inhibits Clostridioides difficile Toxin TUDCA: A Promising Neuroprotective Agent - Restorative Medicine Application of Tauroursodeoxycholic Acid for Treatment of Neurological Disease Application of Tauroursodeoxycholic Acid for Treatment of TBI Tauroursodeoxycholic acid attenuates neuronal inflammation

Safety And Hazards

TUDCA was generally well-tolerated, except for a minority of patients who discontinued treatment due to side effects, primarily gastrointestinal and mild in severity . Only 2 adverse events required hospital access but resolved without sequelae .

Zukünftige Richtungen

TUDCA stands as a promising treatment for neurodegenerative diseases . While further clinical evidence is being accumulated for the other diseases, TUDCA is the first neurodegenerative disease being treated with hydrophilic bile acids . Additional prospective randomized studies are needed to confirm the efficacy and safety of this drug .

Eigenschaften

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPOCDLAFAFNT-BHYUGXBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952061
Record name 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taurohyodeoxycholic acid

CAS RN

2958-04-5
Record name Taurohyodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAURINE HYODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taurohyodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Taurohyodeoxycholic acid
Reactant of Route 3
Reactant of Route 3
Taurohyodeoxycholic acid
Reactant of Route 4
Reactant of Route 4
Taurohyodeoxycholic acid
Reactant of Route 5
Reactant of Route 5
Taurohyodeoxycholic acid
Reactant of Route 6
Taurohyodeoxycholic acid

Citations

For This Compound
802
Citations
P Loria, M Bozzoli, M Concari, ME Guicciardi… - …, 1997 - Wiley Online Library
… Taurohyodeoxycholic acid stimulated significantly … In conclusion, taurohyodeoxycholic acid stimulates … of taurohyodeoxycholic acid (THDC) on Hep G2 cells [Abstract]. J Hepatol 1994;21:…
Number of citations: 25 aasldpubs.onlinelibrary.wiley.com
A Roda, F Piazza, M Baraldini, E Speroni… - …, 1998 - Wiley Online Library
… acid (TCDCA) by coinfusion with taurohyodeoxycholic acid (THDCA) was evaluated in bile … Taurohyodeoxycholic acid (THDCA) is the taurineamidated form of hyodeoxycholic acid, a …
Number of citations: 29 aasldpubs.onlinelibrary.wiley.com
F Carubbi, ME Guicciardi, M Concari, P Loria… - … et Biophysica Acta (BBA …, 2002 - Elsevier
This study was performed to compare the effects of two hydrophilic bile acids, taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA), on HepG2 cells. Cytotoxicity …
Number of citations: 26 www.sciencedirect.com
L Lv, Z Chen, W Bai, J Hao, Z Heng, C Meng, L Wang… - Life Sciences, 2023 - Elsevier
Aims Taurohyodeoxycholic acid (THDCA), a natural 6α-hydroxylated bile acid, exhibits intestinal anti-inflammatory effects. This study aimed to explore the efficacy of THDCA on …
Number of citations: 6 www.sciencedirect.com
J He, J Liang, S Zhu, W Zhao, Y Zhang… - European journal of …, 2011 - Elsevier
… The aim of this study is to evaluate the effect of taurohyodeoxycholic acid (THDCA) isolated from Pulvis Fellis Suis on acute ulcerative colitis model induced by trinitrobenzene sulfonic …
Number of citations: 29 www.sciencedirect.com
P Ventura, M Girola, R Germogli - Clinical Drug Investigation, 1996 - Springer
In a controlled, randomised, parallel-group, double-blind trial the efficacy and safety of taurohyodeoxycholic acid (THDCA) was compared with another commonly used biliary acid, …
Number of citations: 7 link.springer.com
M Angelico, L Baiocchi, A Nistri, A Franchitto… - Digestive diseases and …, 1994 - Springer
… Taurohyodeoxycholic acid is a natural 6et-hydroxylated bile … lower in rats infused with taurohyodeoxycholic acid, yet the volume … At all infusion rates, taurohyodeoxycholic acid caused a …
Number of citations: 24 link.springer.com
L Baiocchi, G Alpini, S Glaser, M Angelico, D Alvaro… - Journal of …, 2003 - Elsevier
… Hydrophilic bile acids such as tauroursodeoxycholic acid (TUDCA) and taurohyodeoxycholic acid (THDCA) have been proposed as therapeutic agents in liver diseases [12], [13]. …
Number of citations: 14 www.sciencedirect.com
F Feletti, AS Tripodi, M De Bernardi di Valserra… - Arzneimittel …, 1993 - europepmc.org
… of a new synthetized biliary acid, taurohyodeoxycholic acid (Io, Praxis, CAS 2958-04-5) were investigated in dogs. Taurohyodeoxycholic acid was orally administered at dose levels up …
Number of citations: 5 europepmc.org
M De Bernardi di Valserra, AS Tripodi… - Arzneimittel …, 1993 - europepmc.org
… of a new synthetized biliary acid, taurohyodeoxycholic acid (Io, Praxis, CAS 2958-04-5), were investigated in rats. Taurohyodeoxycholic acid was orally administered at dose levels up to …
Number of citations: 4 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.